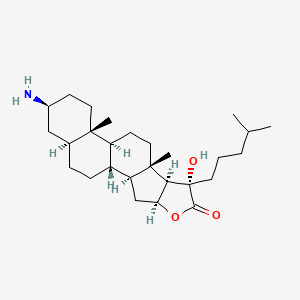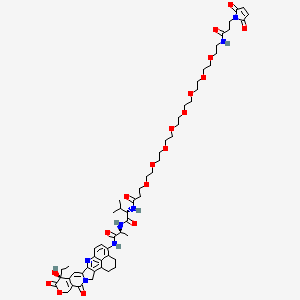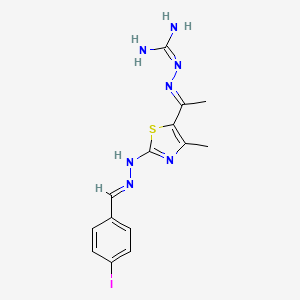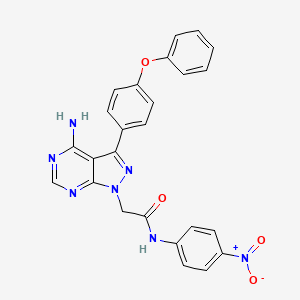
Btk-IN-9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Btk-IN-9 is a compound that acts as an inhibitor of Bruton’s tyrosine kinase (BTK). Bruton’s tyrosine kinase is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells, including B cells and macrophages. Inhibiting Bruton’s tyrosine kinase has therapeutic potential in treating B-cell malignancies and autoimmune diseases .
Métodos De Preparación
The synthesis of Btk-IN-9 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic routes and reaction conditions for this compound are typically optimized to achieve high yield and purity. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure consistency and safety .
Análisis De Reacciones Químicas
Btk-IN-9 undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Btk-IN-9 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of Bruton’s tyrosine kinase and its effects on various signaling pathways.
Biology: Employed in research to understand the role of Bruton’s tyrosine kinase in immune cell function and development.
Medicine: Investigated for its potential therapeutic effects in treating B-cell malignancies, autoimmune diseases, and other conditions involving abnormal Bruton’s tyrosine kinase activity.
Industry: Utilized in the development of new drugs and therapeutic agents targeting Bruton’s tyrosine kinase .
Mecanismo De Acción
Btk-IN-9 exerts its effects by covalently binding to the cysteine residue at position 481 in the adenosine triphosphate binding site of Bruton’s tyrosine kinase. This irreversible inhibition prevents the kinase from transmitting signals necessary for the proliferation and survival of B cells. The molecular targets and pathways involved include the B-cell receptor signaling pathway, the phosphoinositide 3-kinase pathway, and the nuclear factor kappa B pathway .
Comparación Con Compuestos Similares
Btk-IN-9 is compared with other similar compounds, such as:
Ibrutinib: The first covalent inhibitor of Bruton’s tyrosine kinase used in the treatment of B-cell cancers.
Zanubrutinib: Another covalent inhibitor with improved selectivity and safety profile.
Acalabrutinib: A second-generation Bruton’s tyrosine kinase inhibitor with fewer off-target effects.
The uniqueness of this compound lies in its specific binding affinity and selectivity for Bruton’s tyrosine kinase, making it a valuable tool for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C25H19N7O4 |
|---|---|
Peso molecular |
481.5 g/mol |
Nombre IUPAC |
2-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]-N-(4-nitrophenyl)acetamide |
InChI |
InChI=1S/C25H19N7O4/c26-24-22-23(16-6-12-20(13-7-16)36-19-4-2-1-3-5-19)30-31(25(22)28-15-27-24)14-21(33)29-17-8-10-18(11-9-17)32(34)35/h1-13,15H,14H2,(H,29,33)(H2,26,27,28) |
Clave InChI |
VLPWPOWMTKZZQI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=NN(C4=NC=NC(=C34)N)CC(=O)NC5=CC=C(C=C5)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


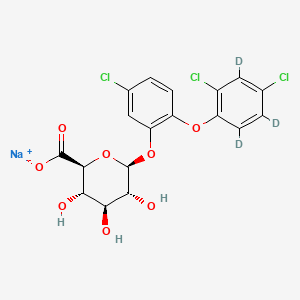
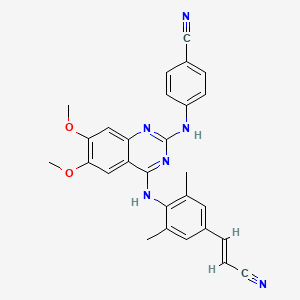
![N-{2-[5-(4-{(1r)-1-[(4,6-Diaminopyrimidin-2-Yl)sulfanyl]ethyl}-5-Methyl-1,3-Thiazol-2-Yl)-2-Methoxyphenoxy]ethyl}methanesulfonamide](/img/structure/B12416133.png)

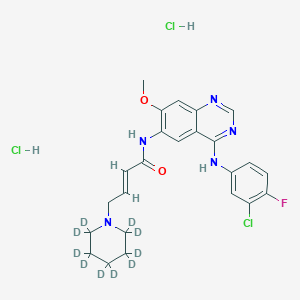

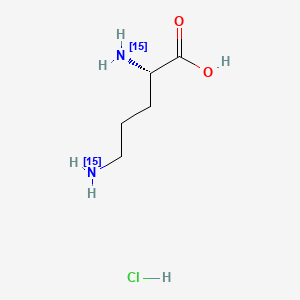

![disodium;[(2R,3S,4R,5R)-5-[6-(benzylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate](/img/structure/B12416179.png)

